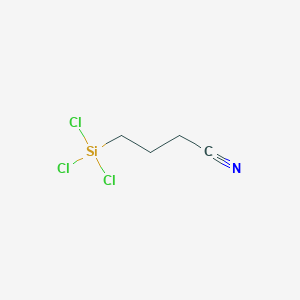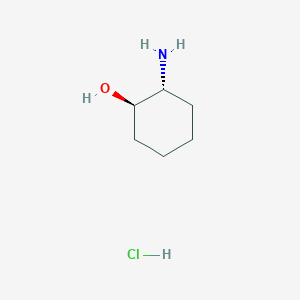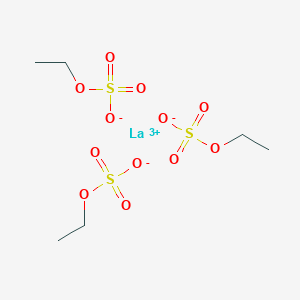
Lanthanum ethylsulfate
Overview
Description
Lanthanum ethylsulfate is a chemical compound that belongs to the family of lanthanide ethylsulfates. Lanthanum, a rare earth element, is known for its unique properties and applications in various fields. This compound is typically used in research and industrial applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum ethylsulfate can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with ethylsulfuric acid. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting lanthanum nitrate with ethylsulfuric acid. The reaction is carried out in large reactors with precise control over reaction conditions to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions: Lanthanum ethylsulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and sulfur dioxide.
Reduction: It can be reduced to lanthanum metal and ethylsulfate ions under specific conditions.
Substitution: this compound can participate in substitution reactions where the ethylsulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like sodium.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Lanthanum oxide and sulfur dioxide.
Reduction: Lanthanum metal and ethylsulfate ions.
Substitution: Depending on the nucleophile, different lanthanum compounds with new functional groups.
Scientific Research Applications
Lanthanum ethylsulfate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in treating certain medical conditions.
Industry: Utilized in the production of specialized materials, such as phosphors and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lanthanum ethylsulfate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, affecting metabolic pathways. In industrial applications, its catalytic properties are attributed to its ability to facilitate chemical reactions by providing an active surface for reactants to interact.
Comparison with Similar Compounds
Lanthanum ethylsulfate is unique compared to other lanthanum compounds due to its specific chemical structure and reactivity. Similar compounds include:
Lanthanum chloride: Used in water treatment and as a catalyst.
Lanthanum nitrate: Commonly used in the preparation of other lanthanum compounds.
Lanthanum oxide: Widely used in ceramics and as a catalyst.
This compound stands out due to its specific applications in research and industry, particularly in the synthesis of specialized materials and its role as a catalyst.
Properties
IUPAC Name |
ethyl sulfate;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIQVLFCKCVMMS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15LaO12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648473 | |
| Record name | Lanthanum tris(ethyl sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-79-7 | |
| Record name | Lanthanum tris(ethyl sulfate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


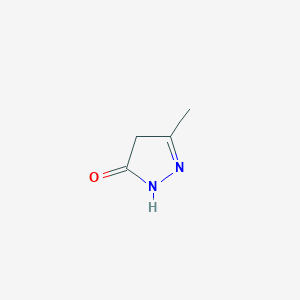


![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)
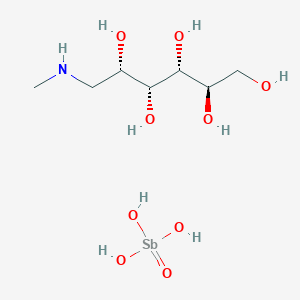

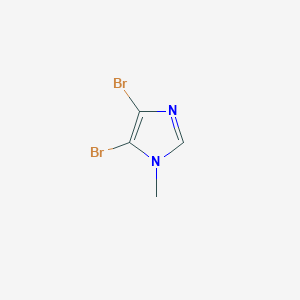
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

